![molecular formula C13H9BrO2 B1305175 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid CAS No. 5731-11-3](/img/structure/B1305175.png)
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The molecular weight of this compound is 233.104 .
Synthesis Analysis
The large scale synthesis of a similar compound, sacubitril, begins with 4-bromo-1,1’-biphenyl, which is converted to its corresponding Grignard reagent; this is reacted directly with (S)-epichlorohydrin regioselectively at less-substituted site of the epoxide .Molecular Structure Analysis
The molecular structure of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
. Chemical Reactions Analysis
4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl compounds, including 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid, are fundamental backbones in synthetic organic chemistry . They are omnipresent in medicinally active compounds, marketed drugs, and natural products .
Biological and Medicinal Applications
Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs) . They are used in a wide range of biological and medicinal applications .
Drug Development
A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Agriculture Products
Biphenyl derivatives are used to produce an extensive range of products for agriculture .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in OLEDs .
Liquid Crystals
Biphenyl derivatives serve as significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .
Chemical Reactions
Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Chirality in Biaryl Compounds
The existence of axial chirality in biaryl compounds, such as biphenyl molecules, is a significant area of study .
Safety and Hazards
Mechanism of Action
Target of Action
Brominated biphenyl compounds are often used in organic synthesis, particularly in coupling reactions .
Mode of Action
Brominated biphenyls are known to participate in the suzuki reaction, a type of coupling reaction . In this reaction, the bromine atom on the biphenyl ring is replaced by another group, typically an aryl or alkenyl group .
Biochemical Pathways
The suzuki reaction, in which this compound can participate, is a key method for synthesizing many styrenes, alkenes, and biphenyls . These products can have various roles in biochemical pathways, depending on their specific structures.
Pharmacokinetics
It’s known that brominated biphenyls can undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes .
Result of Action
The products of the suzuki reaction, in which this compound can participate, can have various effects depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid. For instance, the Suzuki reaction typically requires a basic environment and the presence of a palladium catalyst . Additionally, the reaction can occur in water due to the surfactant-like effects of certain reagents .
properties
IUPAC Name |
4-(4-bromophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDVFIFIMWTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384761 | |
Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5731-11-3 | |
Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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